3-Penten-2-one, 3,4-difluoro-, (3Z)-(9CI)
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Overview
Description
(Z)-3,4-Difluoro-3-pentene-2-one: is an organic compound characterized by the presence of a double bond between the third and fourth carbon atoms, with fluorine atoms attached to the third and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions:
Wittig Reaction: One common method for synthesizing (Z)-3,4-Difluoro-3-pentene-2-one involves the Wittig reaction. This reaction typically uses a phosphonium ylide and an aldehyde or ketone to form the desired alkene.
Olefin Metathesis: Another method involves olefin metathesis, where a ruthenium-based catalyst is used to facilitate the exchange of alkylidene groups between alkenes.
Industrial Production Methods: Industrial production of (Z)-3,4-Difluoro-3-pentene-2-one may involve large-scale Wittig reactions or olefin metathesis processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-3,4-Difluoro-3-pentene-2-one can undergo oxidation reactions to form corresponding epoxides or ketones.
Reduction: Reduction of (Z)-3,4-Difluoro-3-pentene-2-one can yield alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: m-CPBA, potassium permanganate, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (Z)-3,4-Difluoro-3-pentene-2-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism by which (Z)-3,4-Difluoro-3-pentene-2-one exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(E)-3,4-Difluoro-3-pentene-2-one: The E-isomer of the compound, which has different spatial arrangement of the fluorine atoms.
3,4-Difluoro-2-pentanone: A similar compound without the double bond, leading to different reactivity and properties.
Uniqueness:
Stereochemistry: The Z-configuration of (Z)-3,4-Difluoro-3-pentene-2-one imparts unique reactivity and selectivity in chemical reactions compared to its E-isomer.
Fluorine Substitution: The presence of fluorine atoms enhances the compound’s stability and reactivity, making it valuable in various synthetic applications.
Properties
CAS No. |
108642-94-0 |
---|---|
Molecular Formula |
C5H6F2O |
Molecular Weight |
120.1 g/mol |
IUPAC Name |
(Z)-3,4-difluoropent-3-en-2-one |
InChI |
InChI=1S/C5H6F2O/c1-3(6)5(7)4(2)8/h1-2H3/b5-3- |
InChI Key |
HSVZGXGFJZETGV-HYXAFXHYSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/F)/F |
SMILES |
CC(=C(C(=O)C)F)F |
Canonical SMILES |
CC(=C(C(=O)C)F)F |
Synonyms |
3-Penten-2-one, 3,4-difluoro-, (3Z)- (9CI) |
Origin of Product |
United States |
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